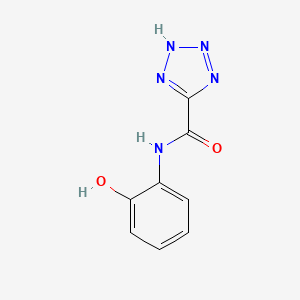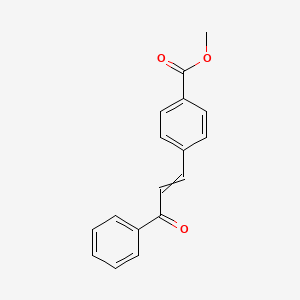
2-t-Butyldimethylsilyloxyfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-t-Butyldimethylsilyloxyfuran is an organic compound with the molecular formula C10H18O2Si. It is a derivative of furan, a heterocyclic aromatic organic compound, where the hydrogen atom at the 2-position of the furan ring is replaced by a tert-butyldimethylsiloxy group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butyldimethylsilyloxyfuran typically involves the reaction of furan with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Furan+tert-Butyldimethylsilyl chloride→this compound
The reaction is usually performed at room temperature, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-t-Butyldimethylsilyloxyfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into furan-2-ylmethanol derivatives.
Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-t-Butyldimethylsilyloxyfuran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-t-Butyldimethylsilyloxyfuran involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)benzofuran
- 2-(tert-Butyldimethylsilyloxy)pyrrole
- 2-(tert-Butyldimethylsilyloxy)thiophene
Uniqueness
2-t-Butyldimethylsilyloxyfuran is unique due to its high stability and reactivity, making it an excellent protecting group in organic synthesis. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the furan ring sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H18O2Si |
|---|---|
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
tert-butyl-(furan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h6-8H,1-5H3 |
InChI-Schlüssel |
VZKCPEKKWNJCQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(Benzyloxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B8457724.png)










![5,7-Dihydro-2-methyl-6h-pyrimido[5,4-d]benzazepin-6-one](/img/structure/B8457797.png)

![3-(2-Aminothiazolo[5,4-b]pyridin-5-yl)benzoic acid](/img/structure/B8457818.png)
